molecular formula C4H4BrNS B1288822 4-Bromo-3-methylisothiazole CAS No. 930-42-7

4-Bromo-3-methylisothiazole

Cat. No. B1288822
CAS RN: 930-42-7
M. Wt: 178.05 g/mol
InChI Key: IXHNFDZCYLIMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methylisothiazole is a chemical compound that belongs to the class of isothiazoles, which are sulfur and nitrogen-containing heterocycles. The presence of a bromine atom at the 4-position and a methyl group at the 3-position distinguishes this compound within the isothiazole family. Isothiazoles, including 4-bromo-3-methylisothiazole, are of interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of isothiazole derivatives, including those similar to 4-bromo-3-methylisothiazole, often involves nucleophilic substitution reactions. For instance, 5-bromoisothiazoles can react with nucleophiles to yield various substituted isothiazoles, as demonstrated in the preparation of 5-alkoxy- and 5-hydroxyisothiazoles . Although the specific synthesis of 4-bromo-3-methylisothiazole is not detailed in the provided papers, the general methodologies applied to isothiazole chemistry suggest that similar strategies could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of isothiazoles, including 4-bromo-3-methylisothiazole, is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of a bromine atom in the structure is likely to influence the reactivity of the compound, making it amenable to further functionalization through various organic reactions, such as Suzuki cross-coupling, as seen with brominated triazoles .

Chemical Reactions Analysis

Isothiazole derivatives are known to undergo a variety of chemical reactions. For example, 5-bromoisothiazoles can be functionalized through nucleophilic attack to form alkoxy and hydroxy derivatives . Similarly, brominated NH-1,2,3-triazoles can participate in alkylation and cross-coupling reactions to yield poly-substituted triazoles . These reactions are indicative of the types of transformations that 4-bromo-3-methylisothiazole might undergo, such as nucleophilic substitution or coupling reactions facilitated by the bromine substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-3-methylisothiazole would be influenced by its functional groups. The bromine atom would contribute to the compound's polarity, boiling point, and density. The methyl group would add to the hydrophobic character of the molecule. While the specific properties of 4-bromo-3-methylisothiazole are not provided, analogous compounds such as 5-bromofuran-2-yl derivatives have been synthesized and their antibacterial activity investigated, suggesting potential bioactive properties of brominated heterocycles .

Scientific Research Applications

Synthesis and Properties

  • Synthesis and Spectroscopic Properties : 4-Bromo-3-methylisothiazole is involved in the synthesis of various chemical compounds. For instance, studies have shown its role in the synthesis and examination of spectroscopic and electronic properties of similar compounds, like 3-methyl-4-nitroisothiazole. These compounds display interesting spectral and electronic properties, which are significant for further chemical applications (Regiec & Wojciechowski, 2019).

Applications in Organic Chemistry

  • Organic Synthesis : The compound plays a role in the field of organic synthesis. For instance, in the synthesis of 4-chloroisoxazoles from alkynyl-O-methyl oximes, 4-bromo- and 4-iodoisoxazoles can be produced using similar synthesis methods (Kaewsri, Thongsornkleeb, Tummatorn, & Ruchirawat, 2016).

Potential in Drug Synthesis

  • Antimicrobial and Anticancer Agents : 4-Bromo-3-methylisothiazole derivatives have shown potential in synthesizing compounds with antibacterial activity. For example, research has explored the synthesis of 3-(5-Methylisoxazol-3-yl) −1,2,4‐triazolo [3,4‐b]‐1,3,4‐thiadiazine derivatives and their antibacterial activities (Hui, Xu, Wang, Zhang, & Zhang, 2010). Similarly, compounds like 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, synthesized from 4-Bromo-3-methylisothiazole-related compounds, were evaluated for anticancer activity (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Safety And Hazards

The safety data sheet for “4-Bromo-3-methylisothiazole” indicates that it causes severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it’s recommended to handle this compound with appropriate protective measures .

properties

IUPAC Name

4-bromo-3-methyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-4(5)2-7-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHNFDZCYLIMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617695
Record name 4-Bromo-3-methyl-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methylisothiazole

CAS RN

930-42-7
Record name 4-Bromo-3-methyl-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methyl-1,2-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-methylisothiazole
Reactant of Route 2
4-Bromo-3-methylisothiazole
Reactant of Route 3
4-Bromo-3-methylisothiazole
Reactant of Route 4
4-Bromo-3-methylisothiazole
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-methylisothiazole
Reactant of Route 6
4-Bromo-3-methylisothiazole

Citations

For This Compound
59
Citations
R Slack, KRH Wooldridge, JA McFadzean, S Squires - Nature, 1964 - nature.com
… , 4-bromo-3-methylisothiazole-5-carboxaldehyde thiosemicarbazone (M and B 7714), is considerably less toxic (acute LD50 = 4·3 mg/g orally in mice). 4-Bromo -3-methylisothiazole -5-…
Number of citations: 20 www.nature.com
T NAITO, S NAKAGAWA… - Chemical and …, 1968 - jstage.jst.go.jp
… 3~Aryl—4-—bromoisothiazoles (V) were prepared by deamination of III according to the procedure of Buttimore5> for 4—bromo—3—methylisothiazole. Compound Va was reacted …
Number of citations: 21 www.jstage.jst.go.jp
MPL Caton, DH Jones, R Slack… - Journal of the Chemical …, 1964 - pubs.rsc.org
… The reaction between 4-bromo3-methylisothiazol-5-yl-lithium and benzyl bromide did not terminate with formation of the expected 5-benzyl-4-bromo-3-methylisothiazole (111) but gave …
Number of citations: 46 pubs.rsc.org
D Buttimore, DH Jones, R Slack… - Journal of the Chemical …, 1963 - pubs.rsc.org
… -carboxylate (VIIIa) and ethyl acetate, 5-Acetyl-4-bromo-3-methylisothiazole (Xb) was prepared similarly from ethyl 4-bromo-3-methylisothiazole-5-carboxylate (VIIIb) . As a starting point …
Number of citations: 17 pubs.rsc.org
DA De Bie, HC Van der Plas - Tetrahedron Letters, 1968 - Elsevier
… yields the isomeric 4-bromo-3methylisothiazole … (3C$) and 5-chloro-j-methylisothiazole (3ff%) together with some 5-amino-4-bromo-3-methylisothiazole …
Number of citations: 24 www.sciencedirect.com
DH Jones, R Slack, KRH Wooldridge - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… mixture of 4-bromo-3-methylisothiazole 3 (200 g., 1.125 moles), N-bromosuccinimide (445 g., 2-5 moles), benzoyl peroxide (ca. 0.75 g.), and dry carbon tetrachloride (1700 ml.) was …
Number of citations: 0 pubs.rsc.org
T Hargreaves - Nature, 1966 - nature.com
… Mand B 7714 (4-bromo-3-methylisothiazole-5-carboxalclehyde thiosemicarbazone) is a thiosemicarbazono recently introduced for the treatment and prevention of smallpox 1 • The …
Number of citations: 2 www.nature.com
IDH Stocks, JA Waite, KRH Wooldridge - Journal of the Chemical …, 1971 - pubs.rsc.org
… a solution of 4-bromo-3methylisothiazol-5-yl-lithium [prepared from 4-bromo-3methylisothiazole (5.34 g., 0.03 mole) in tetrahydrofuran (25 ml.) and n-butyl-lithium (2.4 g., 0.037 mole) in …
Number of citations: 7 pubs.rsc.org
DA De Bie, HC Van der Plas… - Recueil des Travaux …, 1973 - Wiley Online Library
… It was indeed found that when 3-methylisothiazole is added to the mixture of 12 and 6, besides 5, 4-bromo-3-methylisothiazole is formed. Also in the migration of the bromine atom in 2-…
Number of citations: 20 onlinelibrary.wiley.com
R Slack, KRH Wooldridge - Advances in heterocyclic chemistry, 1965 - Elsevier
… gives 4-bromo-3-methylisothiazole from which the corresponding nitrile and carboxylic acid may easily be obtained.le Again, 4-aminoisothiazole has been obtained by nitration of …
Number of citations: 47 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.